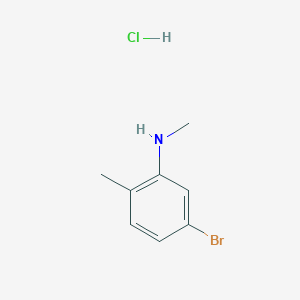
4-Bromo-7-(methylsulfonyl)quinoline
説明
4-Bromo-7-(methylsulfonyl)quinoline is a compound with various scientific properties that make it useful in a wide range of applications. It has a molecular formula of C10H8BrNO2S and an average mass of 286.145 Da .
Synthesis Analysis
There are numerous methods for synthesizing quinoline and its derivatives . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . It also contains a bromine atom and a methylsulfonyl group attached to the quinoline core .科学的研究の応用
Synthesis and Derivative Formation
4-Bromo-7-(methylsulfonyl)quinoline serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of [1,2,3]triazolo[1,5-a]quinoline derivatives through reactions involving azido compounds and subsequent transformations, highlighting its utility in creating structurally diverse molecules (Pokhodylo & Obushak, 2019). Similarly, its derivatives have been synthesized to include a wide range of functional groups, such as amino, bromo, and methylsulfonyl, showcasing the compound's versatility in organic synthesis (Didenko et al., 2015).
Catalysis and Reaction Promotions
The compound also plays a role in catalytic processes and reaction promotions. For example, derivatives of this compound have been utilized as efficient reagents in the synthesis of quinolines, demonstrating its importance in facilitating chemical transformations under various conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Pharmaceutical Applications
In the pharmaceutical sector, this compound derivatives have been developed as potent inhibitors, such as PDE4 inhibitors, demonstrating the compound's relevance in drug discovery and development processes. These inhibitors are synthesized through a highly convergent process, indicating the compound's utility in creating complex pharmaceutical agents (Conlon et al., 2006).
Antimicrobial and Antimalarial Properties
Moreover, quinoline-based triazoles synthesized from this compound have been evaluated for their antimicrobial and antimalarial activities. These studies showcase the compound's potential in contributing to the development of new therapeutic agents targeting infectious diseases (Parthasaradhi et al., 2015).
作用機序
Target of Action
Quinoline derivatives are generally known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “4-Bromo-7-(methylsulfonyl)quinoline”. Quinoline derivatives often act by interacting with their targets and causing changes in their function .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
将来の方向性
Quinolines, including 4-Bromo-7-(methylsulfonyl)quinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Future research may focus on developing more efficient synthesis protocols and exploring new applications of this compound .
生化学分析
Biochemical Properties
4-Bromo-7-(methylsulfonyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial regulators of cellular events such as cell proliferation, migration, and survival . The interaction between this compound and RTKs involves binding to the ATP-binding site, thereby inhibiting the kinase activity and downstream signaling pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . Specifically, this compound may upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to programmed cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the ATP-binding site of RTKs, it inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cellular processes such as proliferation and survival, ultimately leading to cell death. Additionally, this compound may modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that quinoline derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound may result in sustained inhibition of cellular processes, but the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, quinoline derivatives are often metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and localization . Additionally, its distribution within different tissues can affect its therapeutic and toxic effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biomedical applications.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and apoptosis.
特性
IUPAC Name |
4-bromo-7-methylsulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDAUAQEXHXMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


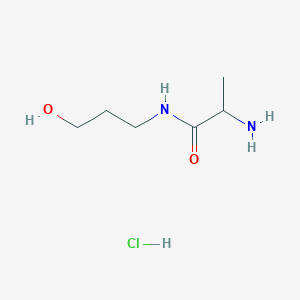

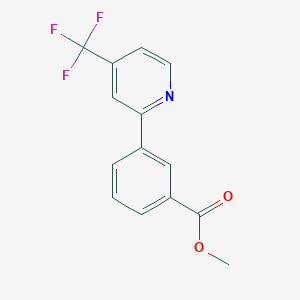
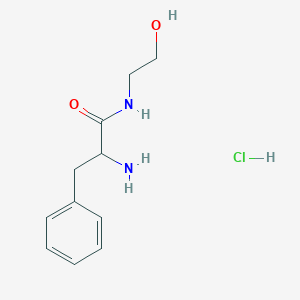
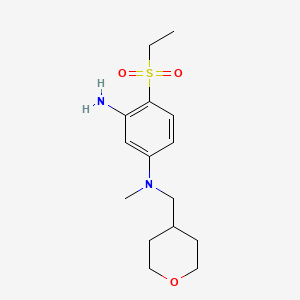
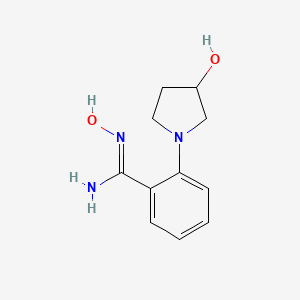
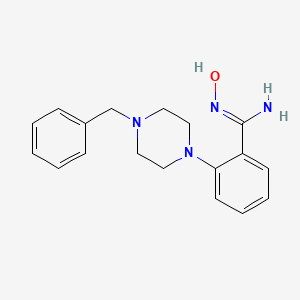
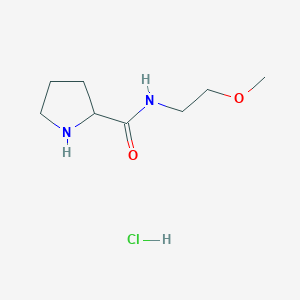
![Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1440824.png)
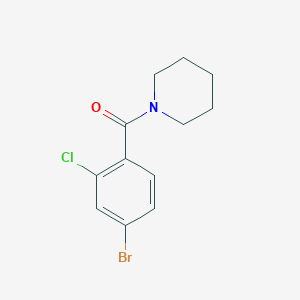
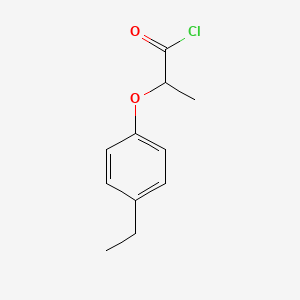
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)

